molecular formula C7H6N2 B1212597 6-Azaindole CAS No. 271-29-4

6-Azaindole

Cat. No.: B1212597
CAS No.: 271-29-4
M. Wt: 118.14 g/mol
InChI Key: XLKDJOPOOHHZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

6-Azaindole is a compound that has been found to be active against a variety of diseases . It has been used in the development of therapeutic agents, particularly as a kinase inhibitor . One of the primary targets of this compound is the HIV-1 attachment inhibitor pro-drug BMS-663068 . This compound is currently in clinical development for the treatment of HIV infection .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes that can inhibit the progression of diseases. For instance, in the case of HIV-1, this compound acts as an attachment inhibitor, preventing the virus from attaching to host cells and thereby reducing viral replication .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in various cellular processes, including cell proliferation and differentiation . By inhibiting these enzymes, this compound can disrupt these processes and exert its therapeutic effects.

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of certain biochemical processes, leading to therapeutic effects. For example, in the context of HIV-1, the action of this compound results in reduced viral replication, contributing to the control of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the excited state hydrogen and proton transfer reaction pathways of this compound . Understanding these influences can be crucial for optimizing the use of this compound in therapeutic applications.

Biochemical Analysis

Biochemical Properties

6-Azaindole plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with protein kinases, where it acts as an inhibitor. This interaction is significant in the context of cancer therapy, as protein kinases are often involved in the regulation of cell growth and proliferation . Additionally, this compound has been shown to bind to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of target proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the proliferation of cancer cells by interfering with the RAF/MEK/ERK signaling pathway . This inhibition leads to reduced cell growth and induces apoptosis in cancer cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinases, inhibiting their catalytic activity . This binding prevents the transfer of phosphate groups to target proteins, thereby disrupting downstream signaling pathways. Additionally, this compound has been shown to inhibit the activity of Rho kinase (ROCK), which plays a critical role in the regulation of the cytoskeleton and cell motility . By inhibiting ROCK, this compound can reduce cell migration and invasion, which is particularly relevant in the context of cancer metastasis .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. It has been observed that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, in vivo studies have demonstrated that this compound maintains its efficacy over extended periods, making it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and reduce tumor size in animal models of cancer . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Azaindole can be synthesized through various methods, including metal-catalyzed cross-coupling reactions and cyclizations. One common approach involves the use of aminopyridines as starting materials, followed by the construction of the pyrrole ring . Metal-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki cross-couplings, have been employed to synthesize 6-azaindoles . These reactions typically require palladium or copper catalysts and proceed under mild conditions.

Another method involves the cyclization of aziridin-2-yl dipropargylic alcohols, which undergo sequential cyclizations to form the this compound core . This approach provides a high yield of 2,5-disubstituted 6-azaindoles and is efficient for the preparation of pharmacologically important derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale metal-catalyzed reactions due to their efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions is particularly favored in industrial settings . These methods allow for the production of this compound in high yields and purity, making it suitable for further applications in drug development and research.

Chemical Reactions Analysis

Types of Reactions

6-Azaindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized to form trioxopyrrolopyridines and other functionalized azaindoles. The choice of solvent and oxidizing agent can influence the regioselectivity and yield of the oxidation products.

    Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can yield reduced derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can be performed on this compound, particularly at the halogenated positions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Azaindole has found extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

6-Azaindole is one of the four positional isomers of azaindole, which also includes 4-azaindole, 5-azaindole, and 7-azaindole . These isomers differ in the position of the nitrogen atom within the fused ring system, which can influence their chemical properties and biological activities.

    4-Azaindole: The nitrogen atom is located at the 4-position of the indole ring.

    5-Azaindole: The nitrogen atom is located at the 5-position.

    7-Azaindole: The nitrogen atom is located at the 7-position.

This compound is unique due to its specific nitrogen position, which can confer distinct reactivity and binding properties compared to its isomers. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and research tools.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDJOPOOHHZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181562
Record name 1H-Pyrrolo(2,3-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-29-4
Record name 1H-Pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo(2,3-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(2,3-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of Example 695H (3.6 g, 23.6 mmol), Pd/C (0.5 g, 5%), and Et3N (2.3 g, 23.6 mmol) in MeOH (100 mL) was stirred under a balloon of hydrogen at room temperature overnight. The reaction mixture was filtered through diatomaceous earth (Celite®), and the solid was washed with additional MeOH. The solvent was removed to near dryness, and the semi-solid was treated with 300 mL of EtOAc. The precipitate was removed right away by filtration, and the filtrate was concentrated. The residue was re-dissolved in CH2Cl2, and loaded onto a silica gel column eluted with 100/5:0/5 (EtOAc/MeOH/NH4OH) to give 2.7 g (100%) of the desired product. MS (DCI) m/e 119 (M+H)+, 1H NMR (300 MHz, DMSO-d6): □ 11.6 (br s, 1H), 8.76 (dd, J=1.0, 1.0 Hz, 1H), 8.08 (d, J=5.4 Hz, 1H), 7.60 (d, J=3.0 Hz, 1H), 7.53 (dd, J=5.4, 1.0 Hz, 1H), 6.50 (dd, J=3.0, 1.0 Hz, 1H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 3-nitropyridine in THF at −78° C. is treated with vinyl magnesium bromide (3 eq), stirred at −20° C. for 8 h and quenched with 20% ammonium chloride. The phases are separated and the aqueous phase is extracted with EtOAc. The organic phase and the combined extracts are mixed together, dried over MgSO4 and concentrated in vacuo. The resultant residue is chromatographed over silica gel to afford the title 6-azaindole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The azaindoline (step b, 1.1 g, 5.0 mmol) was dissolved in tetrahydrofuran (20 ml) and treated with 5.5M hydrochloric acid (5 ml). The mixture was heated at 50° C. for 4.5 hours cooled to 0° C. and basified with 5M sodium hydroxide (7.0 ml). The mixture was extracted with ethyl acetate (2×20 ml) and the combined ethyl acetate fractions were washed with saturated brine (20 ml), dried (Na2SO4), filtered and concentrated in vacuo to afford the title compound as a pale yellow crystalline solid; yield: 0.57 g (97%). mp. 132°-134° C.[Lit. mp 131°-132° C.].
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

An indole glyoxyl ester is reacted with a phenyl acetamide derivative in a one-pot reaction in an inert solvent in the presence of a strong base. Preferably an ether is used as an inert solvent, such as tetrahydrofurane or dioxane. As a base potassium tert.-butoxide can for example be used. The water formed during the reaction is removed, for example by using a molecular sieve. The phenyl acetamides used as starting material are readily available from the corresponding acetic acids which are converted to the acid chloride and hydrolyzed with ammonia. The indole glyoxyl esters (R=methyl, ethyl) can be synthesized by Friedel-Crafts-type acylation of the corresponding indole derivative with methyl or ethyl oxalyl chloride, cf. Tetrahedron 1999, 55 (43), 12577-12594. The corresponding azaindole glyoxyl esters can be prepared according to the method reported in J. Org. Chem. 2002, 67: 6226-6227 or by Friedel-Crafts acylation in the presence of aluminum chloride, cf. Organic Letters (2000) vol. 2, no. 10, 1485-1487. The 4- and 6-azaindole starting compounds can be prepared by reacting 2-chloro-3-nitropyridine or 3-nitro-4-chloropyridine with vinyl magnesium bromide to give the 7-chloro-substituted 4- or 6-azaindole. The chloro substituent is then removed by catalytic hydrogenation. Said reactions are carried out as described in J. Org. Chem. 67: 2345-2347 (2002) and J. Heterocycl. Chem. 29: 359-363 (1992). The 4-aza-indole starting compound can also be synthesized according to the procedures disclosed in Org. Biomol. Chem. 3, 20, 3701-3706 (2005).
[Compound]
Name
( 43 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4- and 6-azaindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
phenyl acetamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
acetic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
methyl or ethyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Azaindole
Reactant of Route 2
Reactant of Route 2
6-Azaindole
Reactant of Route 3
6-Azaindole
Reactant of Route 4
6-Azaindole
Reactant of Route 5
6-Azaindole
Reactant of Route 6
6-Azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.